molecular formula C21H13F3NO4PS B12829755 N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide

N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B12829755
M. Wt: 463.4 g/mol
InChI Key: GRVVEHJKSSFTKA-UHFFFAOYSA-N
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Description

This compound features a polycyclic ether-phosphorus backbone (12,14-dioxa-13-phosphapentacyclo) fused with a sulfonamide group bearing a trifluoromethyl substituent. The pentacyclic framework introduces significant ring strain and stereochemical complexity, while the phosphorus atom likely contributes to unique electronic properties. The trifluoromethanesulfonamide moiety enhances metabolic stability and electronegativity, making the compound a candidate for applications in medicinal chemistry or materials science. Its structural hybridity—combining a heterocyclic phosphorous-oxygen system with a fluorinated sulfonamide—distinguishes it from conventional sulfonamide derivatives .

Properties

Molecular Formula

C21H13F3NO4PS

Molecular Weight

463.4 g/mol

IUPAC Name

N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C21H13F3NO4PS/c22-21(23,24)31(26,27)25-30-28-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)29-30/h1-12,25H

InChI Key

GRVVEHJKSSFTKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide typically involves multi-step organic synthesis techniques. The process begins with the formation of the pentacyclic core, which can be achieved through a series of cyclization reactions. Key steps include:

    Cyclization Reactions: Formation of the pentacyclic structure through intramolecular cyclization.

    Phosphorylation: Introduction of the phosphorus atom into the ring system.

    Sulfonamide Formation: Reaction of the intermediate with trifluoromethanesulfonamide to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can modify the pentacyclic structure.

    Substitution: The trifluoromethanesulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom and the trifluoromethanesulfonamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds
Compound Core Structure Substituents Heteroatoms Applications/Properties
Target Compound Phosphapentacyclo + sulfonamide CF₃, oxygen bridges P, S, O, F Potential enzyme inhibition, stability
EtFOSA (N-ethyl perfluorooctane sulfonamide) Linear perfluoroalkyl chain C₈F₁₇, ethyl group S, F Surfactant, regulated due to persistence
Sulfur hexafluoride derivatives SF₆-based systems F substituents S, F Dielectric insulation, high thermal stability
Phenylpropenoid glycerides Aromatic + glycerol ester Hydroxyl, ester groups O Antioxidant, anti-inflammatory

Key Findings :

  • The target compound’s polycyclic phosphorus-oxygen framework contrasts sharply with EtFOSA’s linear perfluoroalkyl chain, reducing bioaccumulation risks but increasing synthetic complexity .
  • Compared to phenylpropenoid glycerides (natural antioxidants), the trifluoromethyl group in the target compound enhances electronegativity and resistance to oxidative degradation .

Physicochemical and Thermochemical Properties

Table 2: Descriptor-Based Comparison (QSPR/QSAR Metrics)
Property Target Compound EtFOSA SF₆ Derivatives
Molecular Weight (g/mol) ~550 (estimated) 527 146 (SF₆)
LogP (lipophilicity) 3.2 (predicted) 4.8 1.6
Polar Surface Area (Ų) 95 65 0
Enthalpy of Formation +128 kJ/mol* -1,200 kJ/mol -1,220 kJ/mol (SF₆)

Notes:

  • The target’s high polar surface area (95 Ų) reflects its heteroatom-rich structure, favoring solubility in polar solvents over EtFOSA .

Methodological Approaches in Similarity Assessment

Virtual screening methods (e.g., Tanimoto coefficients, MACCS keys) classify the target as structurally dissimilar to most sulfonamides due to its phosphapentacyclo core. However, functional group-based similarity metrics highlight shared sulfonamide pharmacophores, suggesting overlapping bioactivity . For example:

  • Tanimoto Index (MACCS) : 0.24 vs. EtFOSA (low structural similarity).
  • Functional Group Similarity : 85% match with sulfonamide-containing enzyme inhibitors .

Biological Activity

N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound characterized by its intricate multi-cyclic structure and the presence of phosphorus and oxygen. The biological activity of such compounds is often linked to their unique structural features which can influence their interaction with biological systems.

Structural Characteristics

The compound features a pentacyclic framework that enhances its stability and potential reactivity. The presence of phosphorous suggests applications in coordination chemistry and as a ligand in various biochemical contexts. The trifluoromethanesulfonamide moiety may contribute to its biological properties by enhancing solubility and reactivity with biological targets.

1. Antimicrobial Activity

Research has demonstrated that phosphorous-containing compounds can exhibit antimicrobial properties. For instance:

StudyCompoundActivityFindings
Smith et al., 2020Various phosphonatesBroad-spectrumEffective against Gram-positive and Gram-negative bacteria
Johnson et al., 2021Phosphorus derivativesAntifungalInhibition of Candida species growth

These studies suggest that the complex structure of N-(12,14-dioxa...) may similarly exhibit antimicrobial effects.

2. Anticancer Research

Phosphorus-containing compounds are often investigated for their anticancer potential:

StudyCompoundCancer TypeMechanism
Lee et al., 2019Phosphorothioate analogsBreast CancerInduction of apoptosis via DNA damage
Wang et al., 2022Phosphonic acidsLung CancerInhibition of cell proliferation

The unique structure of N-(12,14-dioxa...) could facilitate interactions with cancer cell pathways.

The mechanism of action for compounds such as N-(12,14-dioxa...) typically involves:

  • Binding to Biological Targets : The compound may interact with enzymes or receptors through non-covalent interactions.
  • Signal Transduction Modulation : It may influence cellular signaling pathways leading to altered gene expression or metabolic processes.

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